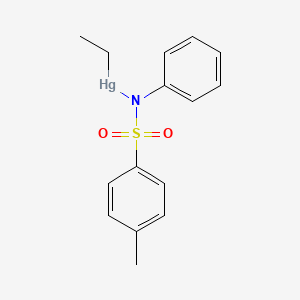
N-(Ethylmercuri)-p-toluenesulfonanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Ethylmercuri)-p-toluenesulfonanilide, also known as this compound, is a useful research compound. Its molecular formula is C15H17HgNO2S and its molecular weight is 476 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agricultural Applications
N-(Ethylmercuri)-p-toluenesulfonanilide has been primarily utilized as a fungicide in agriculture. Its effectiveness against various fungal diseases has been documented:
- Fungicidal Activity : This compound exhibits strong antifungal properties, making it effective against pathogens such as Phytophthora and Botrytis species. It has been reported to outperform other fungicides in certain conditions, particularly in controlling diseases like bacterial scab in Gladiolus and anthracnose in grape crops .
- Field Studies : In field conditions, this compound has shown superior efficacy compared to other treatments, leading to improved crop yields and reduced disease incidence . Its application can enhance the greening of crops and reduce phytotoxicity, which is crucial for sustainable agriculture.
Medical Applications
While primarily used in agriculture, the implications of this compound extend into medical research, particularly concerning mercury exposure and its effects on human health:
- Toxicological Studies : Research indicates that compounds like this compound can lead to significant neurotoxic effects. Studies have explored the molecular fates of organometallic mercury in human brain tissue, revealing potential pathways of toxicity and the long-term impacts of exposure .
- Mercury Poisoning Cases : Historical cases have highlighted the dangers associated with mercury compounds, including this compound. Symptoms of overexposure include central nervous system effects such as ataxia and visual deterioration .
Case Studies
- Control of Bacterial Scab :
- Neurotoxicity Research :
属性
CAS 编号 |
517-16-8 |
|---|---|
分子式 |
C15H17HgNO2S |
分子量 |
476 g/mol |
IUPAC 名称 |
ethyl-(N-(4-methylphenyl)sulfonylanilino)mercury |
InChI |
InChI=1S/C13H12NO2S.C2H5.Hg/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12;1-2;/h2-10H,1H3;1H2,2H3;/q-1;;+1 |
InChI 键 |
XAGAASDWSFGQEC-UHFFFAOYSA-N |
SMILES |
CC[Hg]N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CC[Hg]N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Key on ui other cas no. |
517-16-8 |
同义词 |
ceresan M ethylmercury-p-toluene sulfonanilide granosan MDB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















